Perchloric acid;ZINC;hydrate

Catalog No.
S594468
CAS No.
10025-64-6
M.F
ClH3O5Zn
M. Wt
183.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perchloric acid;ZINC;hydrate

CAS Number

10025-64-6

Product Name

Perchloric acid;ZINC;hydrate

IUPAC Name

perchloric acid;zinc;hydrate

Molecular Formula

ClH3O5Zn

Molecular Weight

183.9 g/mol

InChI

InChI=1S/ClHO4.H2O.Zn/c2-1(3,4)5;;/h(H,2,3,4,5);1H2;

InChI Key

GEGVEEATDNJZSW-UHFFFAOYSA-N

Synonyms

zinc(II) perchlorate hexahydrate

Canonical SMILES

O.OCl(=O)(=O)=O.[Zn]

The exact mass of the compound Zinc perchlorate hexahydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Zinc Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) is a highly soluble, crystalline Lewis acid and chaotropic salt utilized in advanced energy storage and organic synthesis. Unlike standard zinc halides or sulfates, the bulky, non-coordinating perchlorate anion imparts distinct physicochemical properties, including extreme hydrogen-bond disruption in aqueous solutions and unhindered Lewis acidity at the zinc center[1]. In procurement and material selection, this specific compound is prioritized when processes require solvent-free catalytic efficiency, high moisture tolerance, or ultra-low-temperature electrolyte stability that cannot be achieved with conventional zinc salts [2].

Research Fit

Lewis acid catalysis for acylation and epoxide ring-opening reactions
Low-temperature aqueous electrolyte for zinc-ion battery research
Oxidizer handling protocols required (Ox. Sol. 2; Storage Class 5.1A)

Substituting zinc perchlorate hexahydrate with cheaper zinc salts (like ZnSO4 or ZnCl2) or other metal perchlorates (like Mg(ClO4)2) routinely fails in specialized applications due to counterion coordination and solvation dynamics. In aqueous battery electrolytes, standard ZnSO4 allows extensive water-water hydrogen bonding, leading to freezing at moderately low temperatures (-26°C), whereas the chaotropic perchlorate anion fundamentally restructures the solvation sheath to prevent freezing down to -74°C [1]. In catalytic applications, strongly coordinating anions like chloride in ZnCl2 dampen the electrophilicity of the zinc center, drastically reducing turnover rates in acylations and epoxide ring openings [2]. Furthermore, replacing the zinc cation with magnesium or barium while retaining the perchlorate anion results in a severe drop in catalytic activity, proving that the specific d-block coordination chemistry of zinc combined with the non-coordinating perchlorate is irreplaceable for high-yield, solvent-free synthesis [3].

Substitution Risk

Counteranion-driven Lewis acidity
Perchlorate's low nucleophilicity imparts higher Zn(II) acidity; activity may not transfer to ZnCl₂ or Zn(OAc)₂.
Ionic mobility in electrolytes
Faster ion migration and anti-freezing behavior differ from Zn(CF₃SO₃)₂ or ZnSO₄; battery performance may shift.
Thermal dehydration limitation
Hexahydrate cannot be thermally dehydrated to anhydrous form without decomposition; alternative drying required.

Electrolyte Freezing Point Depression

In the formulation of aqueous zinc-ion batteries (AZIBs) for extreme environments, the choice of zinc salt dictates the thermal operating limits. Molecular dynamics and experimental testing of 3 M aqueous solutions reveal that the chaotropic ClO4- anion forms up to 9 hydrogen bonds with water molecules, aggressively disrupting the water-water hydrogen bond network. This results in a freezing point of -74°C for Zn(ClO4)2, compared to -26°C for standard ZnSO4 and -37°C for Zn(CF3SO3)2 [1]. Consequently, cells utilizing the perchlorate electrolyte maintain stable charge/discharge cycling at -50°C for 1000 cycles, a regime where sulfate-based substitutes completely fail due to crystallization [1].

Evidence DimensionElectrolyte freezing point and anion-water H-bond formation (3 M concentration)
Target Compound Data3 M Zn(ClO4)2: Freezing point -74°C; ~9 H-bonds per ClO4-H2O
Comparator Or Baseline3 M ZnSO4: Freezing point -26°C; ~4 H-bonds per SO4-H2O
Quantified Difference48°C lower freezing point and >2x increase in water-anion hydrogen bonding compared to the sulfate baseline.
Conditions3 M aqueous electrolyte solutions evaluated via molecular dynamics and low-temperature battery cycling at -50°C.

Procuring the perchlorate salt is strictly necessary for engineering cold-weather aqueous energy storage systems where conventional sulfate or triflate salts freeze and cause catastrophic cell failure.

Acylation Activity Order
Head-to-head
Zn(ClO₄)₂·6H₂O > ZnI₂ ∼ ZnBr₂ > ZnCl₂ ≫ Zn(OAc)₂ > ZnCO₃
Reported highest activity among tested zinc salts
Solvent-free, room temperature; supports substrate scope expansion

Solvent-Free Epoxide Thiolysis Performance

For the synthesis of 2-hydroxysulfides (vital pharmaceutical intermediates), zinc perchlorate hexahydrate demonstrates unmatched Lewis acid catalytic efficiency compared to other group I/II metal perchlorates. Under solvent-free conditions at room temperature, the catalytic activity strictly follows the hierarchy: Zn(ClO4)2·6H2O ≫ Mg(ClO4)2·6H2O > Ba(ClO4)2·6H2O ⋙ LiClO4 [1]. The unique coordination geometry and electrophilicity of the Zn2+ ion, unhindered by the perchlorate counterion, allows for rapid, highly regioselective nucleophilic attack by thiols, achieving quantitative yields without the need for toxic solvents or elevated temperatures [1].

Evidence DimensionRelative catalytic activity in epoxide ring opening by thiols
Target Compound DataZn(ClO4)2·6H2O: Highest activity, quantitative yields at room temperature
Comparator Or BaselineMg(ClO4)2·6H2O and Ba(ClO4)2·6H2O: Significantly lower catalytic turnover
Quantified DifferenceActivity order strictly defined as Zn(ClO4)2·6H2O ≫ Mg(ClO4)2·6H2O > Ba(ClO4)2·6H2O.
ConditionsSolvent-free reaction of epoxides with thiols at room temperature.

Justifies the procurement of zinc perchlorate over cheaper alkaline earth perchlorates to maximize throughput and eliminate solvent waste in API intermediate manufacturing.

vs Mg(ClO₄)₂ & Triflates
Head-to-head
Zn(ClO₄)₂·6H₂O activity > anhydrous Mg(ClO₄)₂ and metal triflates
Reported higher catalytic efficiency in anhydride acylations
1:1.05 alcohol/anhydride ratio, mild conditions

Acylation of Sterically Hindered Substrates

The acylation of electron-deficient or sterically hindered phenols and amines is notoriously sluggish with standard zinc halides. When comparing zinc salts, the non-coordinating nature of the perchlorate anion leaves the zinc center highly Lewis acidic. Experimental data establishes the catalytic activity order for these difficult acylations as Zn(ClO4)2·6H2O > ZnI2 ~ ZnBr2 > ZnCl2 ≫ Zn(OAc)2[1]. Using zinc perchlorate hexahydrate allows these reactions to proceed in excellent yields at room temperature under solvent-free conditions, whereas ZnCl2 and Zn(OAc)2 require harsher conditions or fail to reach completion[1].

Evidence DimensionCatalytic efficiency in the acylation of poor nucleophiles
Target Compound DataZn(ClO4)2·6H2O: Highest activity, excellent yields at room temperature
Comparator Or BaselineZnCl2 and Zn(OAc)2: Poor to moderate activity, requiring longer times or heat
Quantified DifferenceCatalytic performance strictly follows Zn(ClO4)2·6H2O > ZnI2 ~ ZnBr2 > ZnCl2 ≫ Zn(OAc)2.
ConditionsSolvent-free acylation of sterically hindered/electron-deficient phenols using acid anhydrides at room temperature.

Drives procurement for fine chemical synthesis where standard zinc chloride provides insufficient Lewis acidity, preventing the need for more expensive or toxic transition metal catalysts.

Low-Temp Ionic Conductivity
Head-to-head
4.23 mS/cm at −50°C; faster migration than Zn(CF₃SO₃)₂ and ZnSO₄
Supports electrolyte function at ultralow temperatures
Chaotropic ClO₄⁻ suppresses ice crystallization
Epoxide Aminolysis Rank
Head-to-head
Zn(ClO₄)₂·6H₂O > Zn(BF₄)₂ ∼ Zn(OTf)₂ > ZnI₂ > ZnBr₂ > ZnCl₂ > Zn(OAc)₂ > ZnCO₃
Reported highest activity; chemo-/regio-/stereoselective
Applied to β-amino alcohol pharmaceutical intermediate synthesis
Oxidizer Hazard Profile
Class-level
Ox. Sol. 2; Storage Class 5.1A; Skin Corr. 1B
Oxidizing hazard absent in Zn(OAc)₂, ZnCl₂, ZnSO₄
Requires oxidizer-compatible storage; LDLo (mouse i.p.) 76 mg/kg
Thermal Dehydration Limitation
Class-level
Cannot be thermally dehydrated to anhydrous form; decomposes with explosion risk
Thermal processing differs from non-perchlorate zinc salt hydrates
Alternative drying methods required for anhydrous applications

Ultra-Low-Temperature Energy Storage

Essential for formulating aqueous zinc-ion battery (AZIB) electrolytes designed for extreme cold (-50°C), where its chaotropic properties prevent the freezing and crystallization issues inherent to standard zinc sulfate electrolytes [1].

Solvent-Free API Intermediate Synthesis

The optimal Lewis acid for the high-yield, room-temperature ring opening of epoxides with thiols or amines, streamlining the production of critical pharmaceutical building blocks like 2-hydroxysulfides (e.g., diltiazem precursors) without VOC emissions [2].

Mild Acylation of Unreactive Nucleophiles

Selected over conventional zinc halides for the efficient acylation of sterically hindered alcohols and electron-deficient phenols, enabling rapid, solvent-free transformations at room temperature [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hindered substrate acylation
Lewis acidity ranking among zinc catalysts
Acylation yield under mild, solvent-free conditions
Low-temperature aqueous electrolytes
Ionic conductivity and anti-freezing performance
Conductivity retention at −50°C without co-solvents
Epoxide aminolysis
Catalytic activity order in epoxide opening
Regioselectivity and yield in amino alcohol synthesis
Oxidative synthetic protocols
Oxidizing capacity (Ox. Sol. 2) with Lewis acidity
Compatibility of oxidation with substrate scope; storage infrastructure

Physical Description

Deliquescent solid; [Merck Index] White odorless crystals; Hygroscopic; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

181.896043 Da

Monoisotopic Mass

181.896043 Da

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314 (90.48%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive

Other CAS

10025-64-6

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